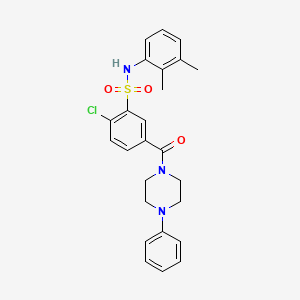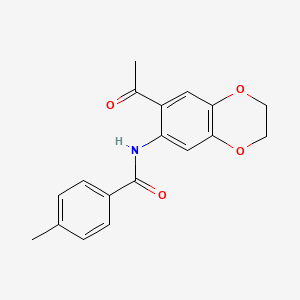![molecular formula C25H32N4O3S B12481020 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B12481020.png)
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(4-butanoylpiperazin-1-yl)phenyl isothiocyanate, which is then reacted with 3-(propan-2-yloxy)benzamide under controlled conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, piperazine, and various solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(methoxy)benzamide
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(ethoxy)benzamide
Uniqueness
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H32N4O3S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C25H32N4O3S/c1-4-6-23(30)29-15-13-28(14-16-29)21-11-9-20(10-12-21)26-25(33)27-24(31)19-7-5-8-22(17-19)32-18(2)3/h5,7-12,17-18H,4,6,13-16H2,1-3H3,(H2,26,27,31,33) |
InChI Key |
WIEZYYNLYINXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480947.png)
![N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12480949.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B12480954.png)
![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12480958.png)
![2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12480962.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12480964.png)
![N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480966.png)

![4-Chloro-3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12480975.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12480978.png)
![1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12480979.png)
![Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480985.png)

![2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12480998.png)
